An In-depth Technical Guide to the Chemical Properties of Oxazole-2-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of Oxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic methodologies related to oxazole-2-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.
Core Chemical and Physical Properties
Oxazole-2-carboxylic acid (CAS No. 672948-03-7) is a heterocyclic compound featuring an oxazole (B20620) ring substituted with a carboxylic acid group at the 2-position.[1][2] This structure imparts a unique combination of properties, making it a valuable building block in various synthetic applications. The compound typically appears as a white to off-white solid.[1][2][3]
Physical Properties
The key physical properties of oxazole-2-carboxylic acid are summarized in the table below, providing a baseline for its handling, storage, and use in experimental setups.
| Property | Value | Source |
| Molecular Formula | C₄H₃NO₃ | [1][2][4][5] |
| Molecular Weight | 113.07 g/mol | [1][2][4][5] |
| Appearance | White to off-white solid | [1][2][3] |
| Melting Point | 254-256 °C (decomposes) | [1][2][6] |
| Boiling Point | 282 °C | [1][2][7][8] |
| Density | 1.449 g/cm³ | [1][2][7][8] |
| Flash Point | 125 °C | [1][2][7][8] |
| Storage Temperature | -20°C, dry, sealed | [1][2][4] |
| Solubility | Soluble in water (as sodium salt) | [3] |
Acidity and Spectroscopic Data
The electronic nature of the oxazole ring influences the acidity of the carboxylic acid proton.
| Property | Value / Description | Source |
| pKa (Predicted) | 2.56 ± 0.10 | [1][2][6] |
| Topological Polar Surface Area | 63.3 Ų | [8][9] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| ¹H NMR | The H-2 proton (adjacent to N) resonates at ~8.5 ppm due to deshielding effects. | [3] |
| ¹³C NMR | The carbonyl carbon of the carboxylate group shows a shift in the 165-185 ppm range. The C-5 carbon appears between 138-150 ppm. | [3] |
| IR Spectroscopy | The free carboxylic acid shows a carbonyl (C=O) stretch around 1700-1725 cm⁻¹. The sodium salt form shows a red-shifted carbonyl stretch at 1600-1700 cm⁻¹. | [3] |
Chemical Reactivity and Stability
The reactivity of oxazole-2-carboxylic acid is dictated by both the carboxylic acid functional group and the aromatic oxazole ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical reactions, serving as a handle for further molecular elaboration:
-
Esterification: Reacts with alcohols to form the corresponding esters, which are important synthetic intermediates.[3]
-
Decarboxylation: Can lose carbon dioxide under certain conditions to yield oxazole derivatives.[3] Azole carboxylic acids, in general, can be unstable and prone to decomposition via decarboxylation.[10][11]
-
Amide Coupling: Can be coupled with amines to form amides, a crucial transformation in the synthesis of bioactive molecules. A one-pot C-H carboxylation followed by amide coupling has been developed for azole compounds.[10]
-
Salt Formation: Reacts with bases like sodium hydroxide (B78521) to form water-soluble salts, such as sodium oxazole-2-carboxylate.[3]
Reactions of the Oxazole Ring
The oxazole ring is an electron-rich aromatic system, but less so than thiazoles.[12] Its reactivity profile includes:
-
Electrophilic Aromatic Substitution: This typically occurs at the C5 position and is facilitated by electron-donating groups on the ring.[12]
-
Nucleophilic Aromatic Substitution: Can occur at the C2 position, especially if a good leaving group is present.[12]
-
Deprotonation: The proton at the C2 position is the most acidic on the oxazole ring (pKa ~20), allowing for deprotonation to form a lithio salt, which can then react with electrophiles.[12][13]
-
Ring Stability: The oxazole ring is generally stable but can be susceptible to hydrolytic ring-opening, particularly when substituted with certain functional groups like a 5-hydroxy group.[11] Oxazoles are also thermally stable and resistant to acids compared to furans, but can be easily oxidized.[13]
The following diagram illustrates the key reactive sites and typical transformations of oxazole-2-carboxylic acid.
Caption: Key chemical reactions of oxazole-2-carboxylic acid.
Experimental Protocols & Synthesis
Oxazole-2-carboxylic acid and its derivatives are valuable in pharmaceutical and agrochemical research, serving as versatile building blocks for drug discovery.[14]
Synthesis of the Oxazole Ring
Several methods exist for the synthesis of the oxazole core, which can be adapted to produce oxazole-2-carboxylic acid.
General Workflow for Oxazole Synthesis from Carboxylic Acids:
A modern and efficient approach involves the direct conversion of carboxylic acids to 4,5-disubstituted oxazoles.[15] This method avoids harsh conditions and costly catalysts often associated with older synthetic routes.[16]
Caption: Modern one-pot synthesis of oxazoles from carboxylic acids.
Experimental Protocol: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids [15][17]
-
Reactant Mixture: To a solution of a chosen carboxylic acid (1.0 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM), add an isocyanide derivative (e.g., ethyl isocyanoacetate, 1.2 equivalents).
-
Activation: Add a carboxylic acid activator, such as DMAP-Tf (4-(dimethylamino)pyridine-trifluoromethanesulfonic anhydride (B1165640) complex) (1.3 equivalents), and a base (e.g., DABCO, 1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for the required time (typically 1-3 hours). The reaction proceeds through the formation of an acylpyridinium intermediate, which then undergoes a cycloaddition with the isocyanide.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the desired 4,5-disubstituted oxazole. This protocol has shown broad substrate scope and good functional group tolerance.[15]
Other notable synthetic routes include:
-
Robinson-Gabriel Synthesis: Involves the dehydration of 2-acylaminoketones.[12]
-
Van Leusen Reaction: A versatile method that can be performed under mild, microwave-assisted, or substrate-modified conditions to achieve high yields.[3]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the oxazole-2-carboxylic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300-600 MHz).[17]
-
Interpretation:
-
¹H NMR: Expect signals in the aromatic region for the oxazole ring protons. The proton adjacent to the nitrogen (at C2 of the parent oxazole) is typically deshielded and appears downfield (~8.5 ppm).[3]
-
¹³C NMR: The carbonyl carbon of the acid/ester will appear significantly downfield (165-185 ppm).[3] Carbons within the oxazole ring will have characteristic shifts influenced by the heteroatoms.[3][18]
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.
-
Interpretation: Look for a strong absorption band for the C=O stretch of the carboxylic acid at approximately 1700-1725 cm⁻¹. The O-H stretch will appear as a broad band. In the sodium salt form, the C=O stretch will be shifted to a lower wavenumber (1600-1700 cm⁻¹) due to resonance.[3]
Applications in Drug Development
Oxazole-2-carboxylic acid and its derivatives are crucial reagents and building blocks. For example, 2-Oxazolecarboxylic acid is used as a reagent to prepare selective α4β2 nicotinic acetylcholine (B1216132) receptor agonists, which are investigated for the treatment of cognitive disorders like Alzheimer's disease.[1][2] The stability and reactivity of the oxazole core make it a privileged scaffold in medicinal chemistry for developing novel therapeutic agents.[14]
References
- 1. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [amp.chemicalbook.com]
- 2. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [chemicalbook.com]
- 3. Buy Oxazole-2-carboxylic acid, sodium salt [smolecule.com]
- 4. 2-Oxazolecarboxylic acid [myskinrecipes.com]
- 5. CAS 672948-03-7 | Oxazole-2-carboxylic acid - Synblock [synblock.com]
- 6. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [amp.chemicalbook.com]
- 7. CAS # 672948-03-7, Oxazole-2-carboxylic acid - chemBlink [ww.chemblink.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxazole - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. chemimpex.com [chemimpex.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jsynthchem.com [jsynthchem.com]
